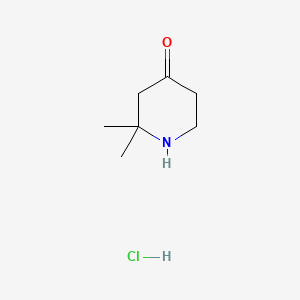
2,2-Dimethylpiperidin-4-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethylpiperidin-4-one hydrochloride: is an organic compound with the molecular formula C7H14ClNO . It appears as a colorless to white crystalline powder and is soluble in water and chloroform, with limited solubility in ethanol and methanol . This compound is used as an intermediate in organic synthesis and has applications in various fields, including chemistry and agriculture .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 2,2-Dimethylpiperidin-4-one hydrochloride typically involves the reaction of 2,2-Dimethylpiperidin-4-one with hydrochloric acid. The reaction conditions usually include room temperature and a sealed environment to prevent moisture ingress .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the crystallization or crystallization pulverization methods to obtain pure this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Dimethylpiperidin-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into different oxidation states.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can replace one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different piperidinone derivatives, while reduction can produce various amines .
Applications De Recherche Scientifique
2,2-Dimethylpiperidin-4-one hydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the synthesis of pesticides and other agrochemicals
Mécanisme D'action
The mechanism of action of 2,2-Dimethylpiperidin-4-one hydrochloride involves its interaction with various molecular targets and pathways. The compound can act as a precursor to other biologically active molecules, influencing different biochemical processes. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding .
Comparaison Avec Des Composés Similaires
2,2-Dimethylpiperidine: A related compound with similar structural features but different chemical properties.
4-Piperidone: Another piperidine derivative with distinct reactivity and applications.
2,2-Dimethyl-1,3-dioxane-4,6-dione: A structurally similar compound with different functional groups
Uniqueness: 2,2-Dimethylpiperidin-4-one hydrochloride is unique due to its specific combination of functional groups and reactivity. Its ability to undergo various chemical reactions and serve as an intermediate in multiple synthetic pathways makes it valuable in research and industrial applications .
Propriétés
IUPAC Name |
2,2-dimethylpiperidin-4-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-7(2)5-6(9)3-4-8-7;/h8H,3-5H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLSRZDZQPQMBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CCN1)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1303968-37-7 |
Source


|
| Record name | 4-Piperidinone, 2,2-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1303968-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Spiro[indoline-3,4'-piperidine]-5-carboxylic acid](/img/structure/B577358.png)
![7,7-Dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B577359.png)

![N-[4-(5-Cyclopropanecarboxamido-1H-benzimidazol-2-YL)phenyl]benzamide](/img/structure/B577361.png)
